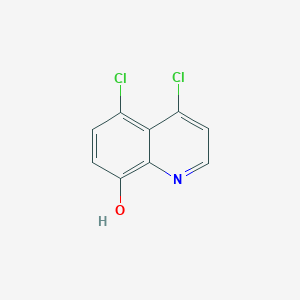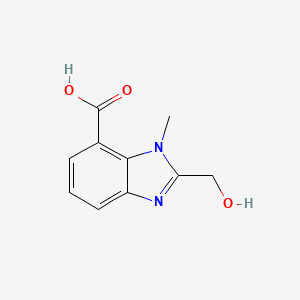![molecular formula C8H15N B13570632 Bicyclo[5.1.0]octan-8-amine CAS No. 61888-94-6](/img/structure/B13570632.png)
Bicyclo[5.1.0]octan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[510]octan-8-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[510]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[5.1.0]octan-8-amine typically involves the formation of the bicyclic framework followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of bicyclo[5.1.0]octane derivatives can be achieved through the use of rhodium-catalyzed reactions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.1.0]octan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Bicyclo[5.1.0]octan-8-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[5.1.0]octan-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octane: Another bicyclic compound with a different ring structure.
Bicyclo[3.3.0]octane: Known for its high strain energy and unique reactivity.
Bicyclo[2.2.1]heptane:
Uniqueness
Bicyclo[510]octan-8-amine is unique due to its specific ring structure and the presence of an amine group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61888-94-6 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
bicyclo[5.1.0]octan-8-amine |
InChI |
InChI=1S/C8H15N/c9-8-6-4-2-1-3-5-7(6)8/h6-8H,1-5,9H2 |
InChI Key |
PTZUOKUZDSFFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C2N)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)


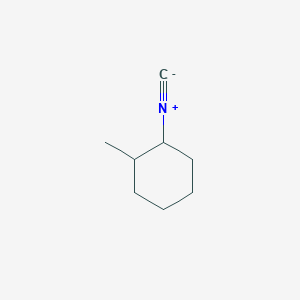

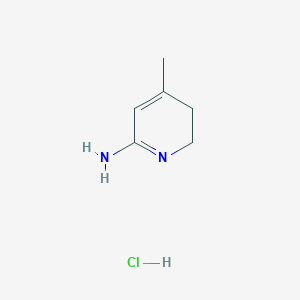
![N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13570589.png)
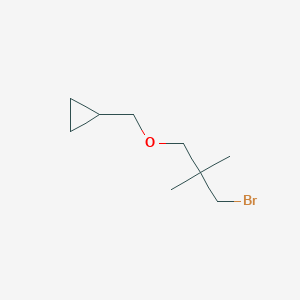
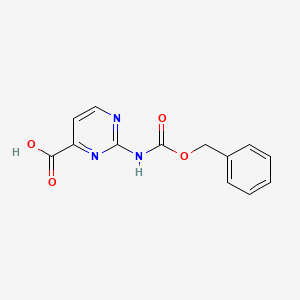

![Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13570625.png)
